tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
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Description
This compound is a derivative of piperazine, which is often used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . These studies provide detailed information about the atomic arrangement and bonding in the molecule. The InChI code for a similar compound is1S/C13H21N5O2/c1-13 (2,3)20-12 (19)18-6-4-17 (5-7-18)11-8-10 (14)15-9-16-11/h8-9H,4-7H2,1-3H3, (H2,14,15,16)
. Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point range of 117 - 119 °C and a density of 1.03 g/cm3 . The compound is a solid at room temperature .Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-18-14(13-5-6-13)11-15(19-12)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHBHDGLUGNWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
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